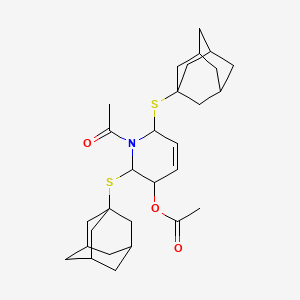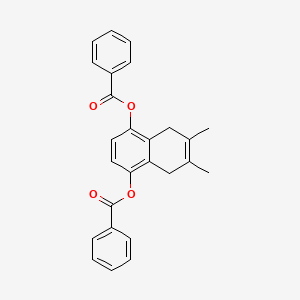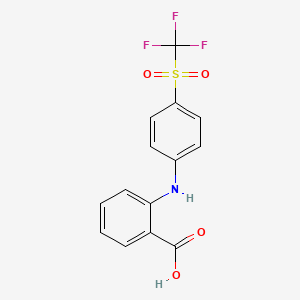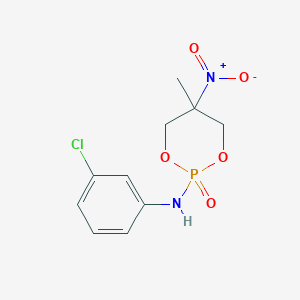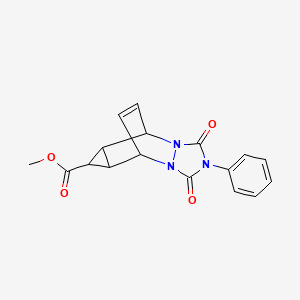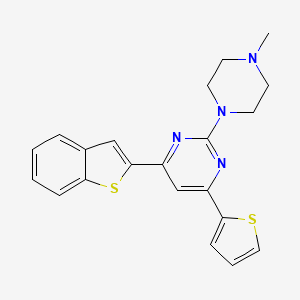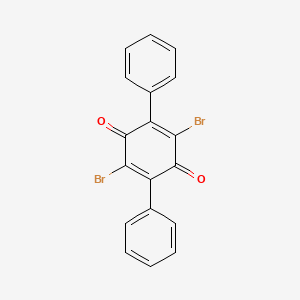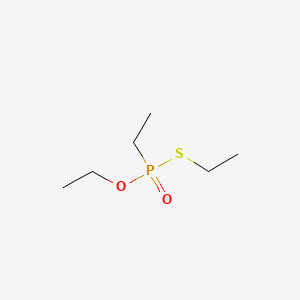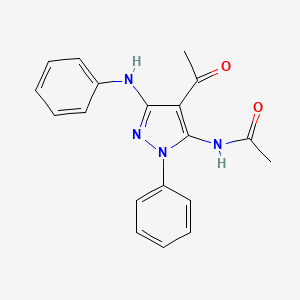![molecular formula C14H14N8O B12800492 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide CAS No. 57963-39-0](/img/structure/B12800492.png)
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide is a compound known for its structural similarity to methotrexate, a well-known chemotherapeutic agent. This compound is often referred to as Methotrexate Related Compound E and has applications in various fields, including medicinal chemistry and cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide typically involves the reaction of 2,4-diaminopteridine with benzoyl chloride in the presence of a base. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an amine derivative .
Applications De Recherche Scientifique
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an antitumor agent and its structural similarity to methotrexate, which is used in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mécanisme D'action
The mechanism of action of 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the production of tetrahydrofolate, leading to a reduction in DNA, RNA, and protein synthesis. This mechanism is similar to that of methotrexate, making it a valuable compound for studying enzyme inhibition and cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another folic acid derivative that inhibits dihydrofolate reductase.
Pralatrexate: A potent antifolate that selectively targets cancer cells
Uniqueness
Its ability to inhibit dihydrofolate reductase and its structural similarity to methotrexate make it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
Propriétés
Numéro CAS |
57963-39-0 |
|---|---|
Formule moléculaire |
C14H14N8O |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide |
InChI |
InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22) |
Clé InChI |
ZPJMMISCPNTYNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


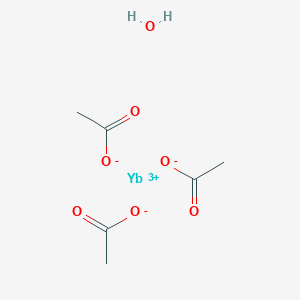
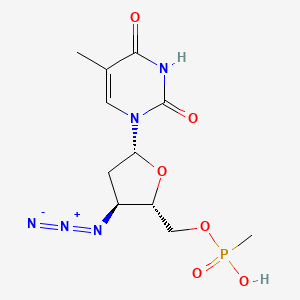
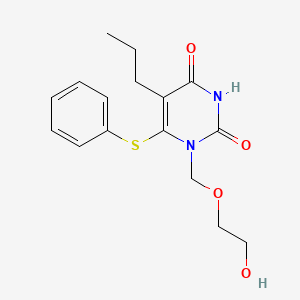
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
